molecular formula C9H8F3NO2 B13041843 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine

Katalognummer: B13041843
Molekulargewicht: 219.16 g/mol
InChI-Schlüssel: UVNOQQBTALNRDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound that belongs to the class of fluorinated benzofurans. The trifluoromethoxy group is a unique substituent that has gained attention due to its significant impact on the chemical and biological properties of molecules. This compound is of interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes. One common method involves the reaction of benzofuran derivatives with trifluoromethyl hypofluorite (CF3OF) to introduce the trifluoromethoxy group. This reaction typically proceeds under mild conditions and yields a mixture of cis- and trans-isomers .

Another approach involves the use of propargyl alcohols, which undergo a reaction cascade comprising trans-diboration, regioselective acylation, cyclization, and dehydration to give trisubstituted furylboronic acid pinacol ester derivatives.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as the use of metal-free one-flask synthesis. This approach integrates cyclopropanation, Cloke-Wilson rearrangement, and elimination of HCl in one flask to produce multi-substituted furans, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include trifluoromethoxy-substituted quinones, alcohols, and amines, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: The compound is used in the development of new materials and agrochemicals

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Trifluoromethylfuran: Known for its antimalarial activity.

    3-Fluorofuran: Inhibits HIV-1 reverse transcriptase.

    2-Fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans: Used in various chemical syntheses.

Uniqueness

7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both the trifluoromethoxy group and the benzofuran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Eigenschaften

Molekularformel

C9H8F3NO2

Molekulargewicht

219.16 g/mol

IUPAC-Name

7-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-2-5-6(13)4-14-8(5)7/h1-3,6H,4,13H2

InChI-Schlüssel

UVNOQQBTALNRDR-UHFFFAOYSA-N

Kanonische SMILES

C1C(C2=C(O1)C(=CC=C2)OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.